molecular formula C12H13NO3S2 B2676607 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 880450-10-2

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No.: B2676607
CAS No.: 880450-10-2
M. Wt: 283.36
InChI Key: BQUMFJLTYKSLIC-UHFFFAOYSA-N
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Description

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a phenyl group, two sulfur atoms, and an azaspiro framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenyl-substituted precursor with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the sulfur atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.

Scientific Research Applications

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can be compared with other similar compounds, such as:

    4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone: This compound has a similar spirocyclic structure but differs in the oxidation state of the sulfur atoms.

    1,7-Dithia-4-azaspiro[4.4]nonane derivatives: These compounds share the spirocyclic framework but have different substituents on the phenyl group or the sulfur atoms The uniqueness of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4

Properties

IUPAC Name

7,7-dioxo-4-phenyl-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c14-11-8-17-12(6-7-18(15,16)9-12)13(11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUMFJLTYKSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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